1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18160048
InChI: InChI=1S/C9H8ClF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3
SMILES:
Molecular Formula: C9H8ClF3O2
Molecular Weight: 240.60 g/mol

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

CAS No.:

Cat. No.: VC18160048

Molecular Formula: C9H8ClF3O2

Molecular Weight: 240.60 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol -

Specification

Molecular Formula C9H8ClF3O2
Molecular Weight 240.60 g/mol
IUPAC Name 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanol
Standard InChI InChI=1S/C9H8ClF3O2/c1-15-7-4-5(2-3-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3
Standard InChI Key YZOVPLIZIHVXNP-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C(C(F)(F)F)O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, reflects its substitution pattern: a chlorinated methoxybenzene ring at position 1 of a trifluoroethanol moiety. The molecular formula is C₉H₈ClF₃O₂, with a molecular weight of 240.60 g/mol . Key structural features include:

  • A 4-chloro-3-methoxyphenyl group providing steric bulk and directing electronic effects.

  • A trifluoromethyl (-CF₃) group adjacent to the hydroxyl group, enhancing electrophilicity at the β-carbon.

  • A chiral center at the hydroxyl-bearing carbon, enabling enantiomeric forms (e.g., (1R)-configuration) .

Spectroscopic and Computational Data

The compound’s canonical SMILES string (COC1=C(C=CC(=C1)Cl)C(C(F)(F)F)O) and InChIKey (YZOVPLIZIHVXNP-UHFFFAOYSA-N) confirm its connectivity. Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the hydroxyl group and methoxy oxygen, stabilizing the molecule’s conformation.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₈ClF₃O₂
Molecular Weight (g/mol)240.60
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)Estimated 2.1–2.5
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors5 (O, F atoms)

Synthesis and Optimization

Primary Synthetic Route

The synthesis typically begins with 4-chloro-3-methoxybenzaldehyde as the aromatic precursor. In a two-step process:

  • Trifluoroacetylation: The aldehyde reacts with trifluoroacetic anhydride (TFAA) under Lewis acid catalysis (e.g., BF₃·Et₂O) to form 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone.

  • Stereoselective Reduction: The ketone intermediate undergoes reduction using sodium borohydride (NaBH₄) or enantioselective biocatalysts to yield the racemic or enantiopure alcohol.

Key challenges include controlling stereochemistry and minimizing defluorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity.

Alternative Methodologies

  • Asymmetric Organocatalysis: Chiral thiourea catalysts enable enantiomeric excess (ee) up to 88% for the (1R)-enantiomer .

  • Continuous Flow Systems: Microreactor setups reduce reaction times from hours to minutes while improving yield reproducibility.

Reactivity and Functionalization

Nucleophilic Substitution

The -CF₃ group’s strong electron-withdrawing effect activates the β-carbon for nucleophilic attack. For example:

  • Reaction with Grignard reagents (RMgX) substitutes the hydroxyl group, forming 1-(4-chloro-3-methoxyphenyl)-2,2,2-trifluoroethyl-R derivatives.

  • Mitsunobu reactions with phenols generate ethers while retaining configuration at the chiral center.

Oxidation and Protection

  • Oxidation: Treatment with Dess-Martin periodinane regenerates the ketone precursor, enabling iterative functionalization.

  • Hydroxyl Protection: Silylation (e.g., TBSCl) or acetylation (Ac₂O) stabilizes the alcohol during multi-step syntheses.

Table 2: Representative Derivatives and Applications

DerivativeApplication
Trifluoroethyl ethersFluorinated liquid crystals
Acetylated formProdrug development
Chiral ligandsAsymmetric catalysis

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Antidepressants: Analogous trifluoromethyl alcohols are SSRI enhancers.

  • Anticancer Agents: Conjugation with alkylating groups yields prodrugs targeting hypoxic tumors.

Material Science

Incorporation into fluorinated polymers improves thermal stability and dielectric properties. Copolymers with tetrafluoroethylene exhibit glass transition temperatures (Tg) exceeding 150°C.

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